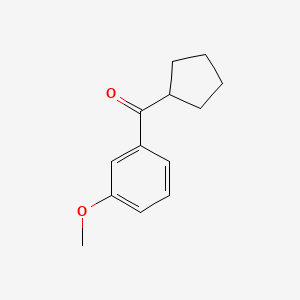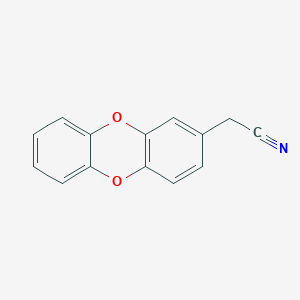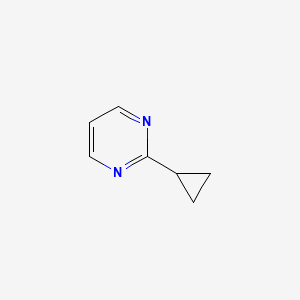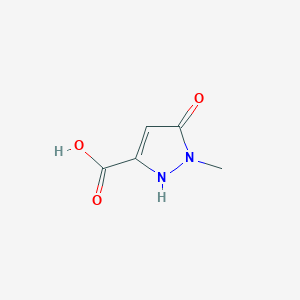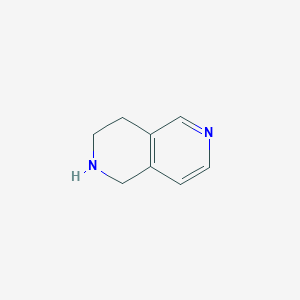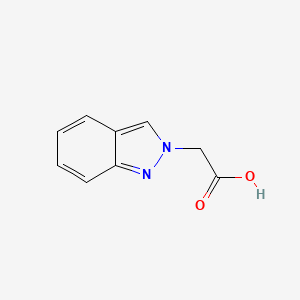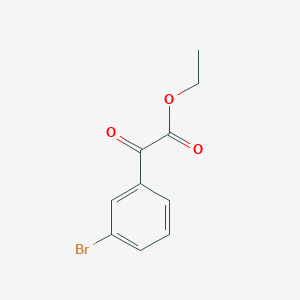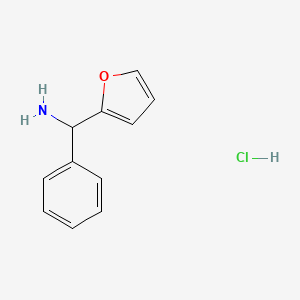
2-フリル(フェニル)メタンアミン塩酸塩
説明
“Furan-2-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO . It has an average mass of 209.672 Da and a monoisotopic mass of 209.060745 Da .
Synthesis Analysis
The synthesis of “Furan-2-yl(phenyl)methanamine hydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis
The InChI code for “Furan-2-yl(phenyl)methanamine hydrochloride” is 1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Furan-2-yl(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . One of its derivatives, compound 25, likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .科学的研究の応用
抗菌活性
2-フリル(フェニル)メタンアミン塩酸塩を含むフラン誘導体は、顕著な抗菌活性を示すことが判明している . これらは、多くの革新的な抗菌剤の開発に利用されてきた . これは、特に医薬品化学の分野において重要であり、現在入手可能な抗菌薬の有効性不足により、微生物の耐性が世界的な問題となっている .
抗菌薬
フラン含有化合物は、さまざまな有利な生物学的および薬理学的特性を示す。 その結果、それらはさまざまな疾患領域で医薬品として使用されてきた . 異なる作用機序を持つ多剤耐性疾患を治療するための新しい抗菌化合物を発見する必要がある .
抗潰瘍
フランは、抗潰瘍など、さまざまな治療上の利点がある . これは、2-フリル(フェニル)メタンアミン塩酸塩を、新しい抗潰瘍薬の開発のための潜在的な候補にする .
利尿薬
フランは、利尿特性も示す . したがって、2-フリル(フェニル)メタンアミン塩酸塩は、新しい利尿薬の開発に潜在的に使用できる .
筋弛緩薬
フランは、筋弛緩特性があることが判明している . これは、2-フリル(フェニル)メタンアミン塩酸塩が、新しい筋弛緩薬の開発に使用できることを示唆している .
抗炎症、鎮痛、および抗うつ
フランは、抗炎症、鎮痛、および抗うつ特性があることが判明している . これは、2-フリル(フェニル)メタンアミン塩酸塩が、これらの用途のための新しい薬剤の開発に使用できることを示唆している .
抗パーキンソン病および抗緑内障
フランは、抗パーキンソン病および抗緑内障特性があることが判明している . これは、2-フリル(フェニル)メタンアミン塩酸塩が、これらの用途のための新しい薬剤の開発に使用できることを示唆している .
降圧、抗老化、および抗がん
フランは、降圧、抗老化、および抗がん特性があることが判明している . これは、2-フリル(フェニル)メタンアミン塩酸塩が、これらの用途のための新しい薬剤の開発に使用できることを示唆している .
Safety and Hazards
作用機序
Target of Action
The primary target of Furan-2-yl(phenyl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
Furan-2-yl(phenyl)methanamine hydrochloride interacts with SIRT2, inhibiting its activity . SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride leads to changes in these processes.
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. As SIRT2 is involved in the deacetylation and defatty-acylation of a variety of protein substrates, its inhibition can impact these processes and their downstream effects .
Pharmacokinetics
It has been suggested that the compound likely possesses better water solubility (clogp = 163 and cLogS = -363), which could impact its bioavailability .
Result of Action
The result of Furan-2-yl(phenyl)methanamine hydrochloride’s action is the inhibition of SIRT2. This leads to changes in the acetylation and fatty-acylation of various protein substrates, impacting cellular processes .
生化学分析
Biochemical Properties
Furan-2-yl(phenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. SIRT2 is involved in the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular metabolism . Furan-2-yl(phenyl)methanamine hydrochloride acts as an inhibitor of SIRT2, thereby influencing these biochemical processes.
Cellular Effects
Furan-2-yl(phenyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride can lead to changes in the acetylation status of histones, thereby altering gene expression patterns . This compound also affects the deacetylation of non-histone proteins, which can impact various cellular functions, including cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Furan-2-yl(phenyl)methanamine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of SIRT2, it binds to the active site of the enzyme, preventing it from deacetylating its substrates . This inhibition leads to an accumulation of acetylated proteins, which can have various downstream effects on cellular processes. Additionally, Furan-2-yl(phenyl)methanamine hydrochloride may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(phenyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Furan-2-yl(phenyl)methanamine hydrochloride is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of Furan-2-yl(phenyl)methanamine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of SIRT2 activity and the modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
Furan-2-yl(phenyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of Furan-2-yl(phenyl)methanamine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of Furan-2-yl(phenyl)methanamine hydrochloride within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Furan-2-yl(phenyl)methanamine hydrochloride is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
furan-2-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRGSABTKZCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484008 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53387-67-0 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


